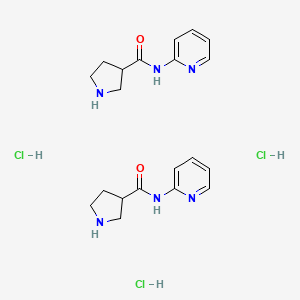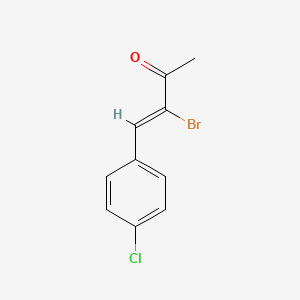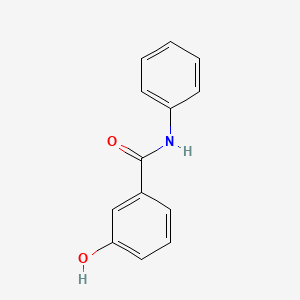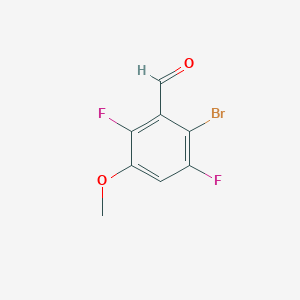![molecular formula C28H29N5O2 B2521143 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea CAS No. 1351772-16-1](/img/structure/B2521143.png)
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N’-(2-phenylethyl)urea” is a complex organic molecule that contains several functional groups. It has a benzothiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . It also contains a chlorophenyl group, which is a benzene ring with a chlorine atom attached, and a phenylethyl group, which is a benzene ring attached to an ethyl group. The entire molecule is linked together by a urea group, which is a functional group consisting of a carbonyl group flanked by two amine groups.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole group would likely contribute to the rigidity of the molecule, while the chlorophenyl and phenylethyl groups could potentially introduce some flexibility depending on their positions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, chlorophenyl, and phenylethyl groups. The benzothiazole group can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole group could potentially make the compound more planar, which could influence its solubility and reactivity .Scientific Research Applications
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those containing the benzothiazolyl moiety, have been synthesized and evaluated for their ability to inhibit various enzymes, such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some of these compounds have shown promising anticancer activity. For instance, a compound similar to the one demonstrated in vitro anticancer activity against prostate cancer cell lines, highlighting the potential of benzothiazole-containing urea derivatives in the development of new anticancer drugs (Mustafa, Perveen, & Khan, 2014).
Anticonvulsant Properties
Newly synthesized benzothiazolyl urea compounds have been evaluated for their anticonvulsant properties. Compounds with specific substituents on the benzothiazole moiety exhibited significant protection in Maximal Electroshock Seizure (MES) tests, suggesting their utility as potential anticonvulsant agents (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Arshad, 2009).
Anthelmintic Activity
Derivatives of thiazolidinones, including those linked to the benzothiazole structure, have shown a broad spectrum of biological activities, including anthelmintic effects. Novel urea derivatives synthesized from benzothiazolyl compounds exhibited good to moderate anthelmintic activity against specific test organisms, indicating their potential as anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013).
Cytotoxicity and DNA-Topoisomerase Inhibition
Some benzothiazole-containing urea derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, as well as their ability to inhibit DNA topoisomerases. These activities are crucial for the development of new therapeutic agents targeting cancer cells' DNA replication and repair mechanisms (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006).
Plant Growth Regulation
Certain diphenylurea derivatives, including those related to benzothiazole, have been explored for their ability to induce somatic embryogenesis in plants. This research suggests potential applications in agriculture and plant biotechnology for the regulation of plant growth and development (Carra, Pasquale, Ricci, & Carimi, 2006).
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that these compounds might also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
A molecular docking study conducted on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds might interact with their targets in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it can be inferred that these compounds might interfere with the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that these compounds might also exhibit similar effects.
Future Directions
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-9-11-21(12-10-19)25-31-28(35-32-25)24-8-5-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-23-7-4-3-6-20(23)2/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOQRFRJBWWRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)


![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)
![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2521077.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2521084.png)